molecular formula C25H33N5O B3886804 3-(1-ADAMANTYL)-N'-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE CAS No. 5785-87-5

3-(1-ADAMANTYL)-N'-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Cat. No.: B3886804
CAS No.: 5785-87-5
M. Wt: 419.6 g/mol
InChI Key: TZLRXCNEKKNSRG-WGOQTCKBSA-N
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Description

3-(1-ADAMANTYL)-N’-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a diethylamino phenyl group, and a pyrazole ring

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ADAMANTYL)-N’-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves a multi-step process. One common method includes the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds . The reaction conditions often require the use of transition-metal catalysts or photoredox reactions to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of ion-exchange resins as catalysts can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1-ADAMANTYL)-N’-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include transition-metal catalysts, oxidizing agents, reducing agents, and alkylating agents. The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-ADAMANTYL)-N’-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE include other pyrazole derivatives and adamantyl-containing compounds. Examples include:

Uniqueness

The uniqueness of 3-(1-ADAMANTYL)-N’-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(1-adamantyl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O/c1-3-30(4-2)21-7-5-17(6-8-21)16-26-29-24(31)22-12-23(28-27-22)25-13-18-9-19(14-25)11-20(10-18)15-25/h5-8,12,16,18-20H,3-4,9-11,13-15H2,1-2H3,(H,27,28)(H,29,31)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLRXCNEKKNSRG-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30417102
Record name AC1NT0YS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5785-87-5
Record name AC1NT0YS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-ADAMANTYL)-N'-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Reactant of Route 2
3-(1-ADAMANTYL)-N'-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
3-(1-ADAMANTYL)-N'-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Reactant of Route 4
3-(1-ADAMANTYL)-N'-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Reactant of Route 5
3-(1-ADAMANTYL)-N'-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Reactant of Route 6
3-(1-ADAMANTYL)-N'-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE

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